molecular formula C19H19NO4 B6525180 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929513-11-1

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6525180
CAS No.: 929513-11-1
M. Wt: 325.4 g/mol
InChI Key: MEEJGKQKJNEMGY-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13140809 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-4-23-15-9-10-17-16(11-15)18(12(2)24-17)19(21)20-13-5-7-14(22-3)8-6-13/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEJGKQKJNEMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{17}H_{19}N_{1}O_{4}
  • Molecular Weight : 299.34 g/mol
  • IUPAC Name : this compound

This compound features a benzofuran core with an ethoxy group and a methoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.
  • Receptor Modulation : It is hypothesized that this compound could act as an agonist or antagonist at certain receptor sites, thereby modulating physiological responses.
  • Cell Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Activities

Research indicates several potential pharmacological activities for this compound:

  • Anticancer Activity : In vitro studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For example, related compounds have demonstrated anti-metastatic effects by downregulating proteins associated with epithelial–mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cell lines .
  • Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Study on Anticancer Properties

A study investigated the effects of a structurally similar benzofuran derivative on HCC cells. The findings revealed that treatment with this derivative significantly suppressed cell migration and invasion by modulating the expression of integrin α7 and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Treatment Concentration (μM)Cell Viability (%)Migration Inhibition (%)
01000
58530
107050
205070

Mechanistic Insights

The mechanism underlying the anti-metastatic effect was linked to the downregulation of p53 protein levels, suggesting that compounds like this compound could influence tumor suppressor pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamideAnticancer, anti-inflammatoryDimethyl substitution may enhance bioactivity
N-(4-fluorophenyl)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamidePotentially improved lipophilicityFluorine substitution may increase bioavailability
N-(4-methoxyphenyl)-5-propoxybenzofuranModulates solubilityPropoxy group influences pharmacokinetics

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